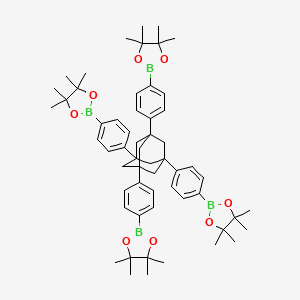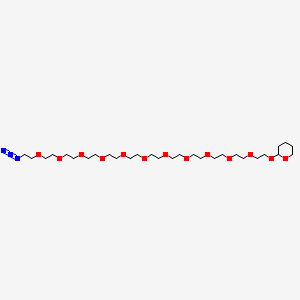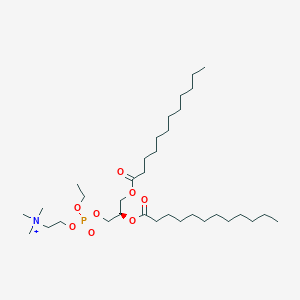
2-((((R)-2,3-Bis(dodecanoyloxy)propoxy)(ethoxy)phosphoryl)oxy)-N,N,N-trimethylethanaminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dilauroyl-sn-glycero-3-ethylphosphocholine is a medium-chain cationic phosphocholine. It is a synthetic lipid compound that has garnered interest due to its potential applications in gene therapy and drug delivery systems. This compound is particularly notable for its ability to form lipoplexes, which are complexes of lipids and nucleic acids, facilitating the delivery of genetic material into cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dilauroyl-sn-glycero-3-ethylphosphocholine can be synthesized through a multi-step process involving the esterification of glycerol with lauric acid, followed by the introduction of an ethylphosphocholine group. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification and subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine involves large-scale esterification processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dilauroyl-sn-glycero-3-ethylphosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the lipid tails, altering the compound’s properties.
Substitution: The ethylphosphocholine group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the ethylphosphocholine group, depending on the desired derivative.
Major Products Formed
Oxidized derivatives: These products have altered lipid tail structures, impacting their interaction with biological membranes.
Reduced derivatives: These products have modified lipid tails, potentially enhancing their stability and interaction with nucleic acids.
Substituted derivatives: These products have different functional groups, which can be tailored for specific applications in drug delivery and gene therapy.
Applications De Recherche Scientifique
1,2-Dilauroyl-sn-glycero-3-ethylphosphocholine has a wide range of applications in scientific research, including:
Gene Therapy: The compound is used to form lipoplexes for the delivery of genetic material into cells, enhancing transfection efficiency.
Drug Delivery: It is employed in the formulation of lipid-based drug delivery systems, improving the bioavailability and targeting of therapeutic agents.
Biological Research: The compound is used to study the interaction of lipids with biological membranes, providing insights into membrane dynamics and function.
Industrial Applications: It is utilized in the development of novel materials and formulations for various industrial applications, including cosmetics and pharmaceuticals.
Mécanisme D'action
1,2-Dilauroyl-sn-glycero-3-ethylphosphocholine exerts its effects through the formation of lipoplexes, which facilitate the delivery of genetic material into cells. The compound interacts with nucleic acids through electrostatic interactions, forming stable complexes that can be taken up by cells via endocytosis. Once inside the cell, the lipoplexes release the genetic material, allowing it to exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
1,2-Dilauroyl-sn-glycero-3-ethylphosphocholine is unique in its ability to form stable lipoplexes with high transfection efficiency. Similar compounds include:
1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine: This compound has longer lipid tails, which can impact its interaction with nucleic acids and biological membranes.
1,2-Dimyristoyl-sn-glycero-3-ethylphosphocholine: This compound has shorter lipid tails, which can affect its stability and transfection efficiency.
1,2-Dipalmitoyl-sn-glycero-3-ethylphosphocholine: This compound has different lipid tail lengths, influencing its properties and applications.
Propriétés
Formule moléculaire |
C34H69NO8P+ |
|---|---|
Poids moléculaire |
650.9 g/mol |
Nom IUPAC |
2-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C34H69NO8P/c1-7-10-12-14-16-18-20-22-24-26-33(36)39-30-32(31-42-44(38,40-9-3)41-29-28-35(4,5)6)43-34(37)27-25-23-21-19-17-15-13-11-8-2/h32H,7-31H2,1-6H3/q+1/t32-,44?/m1/s1 |
Clé InChI |
FWDJMVRDGFEPLQ-JQVFBXDASA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11928847.png)
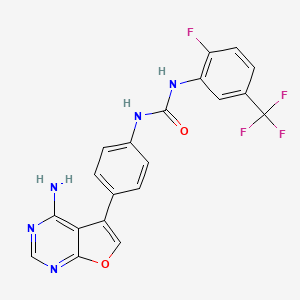
![(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol](/img/structure/B11928867.png)
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928871.png)


![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)
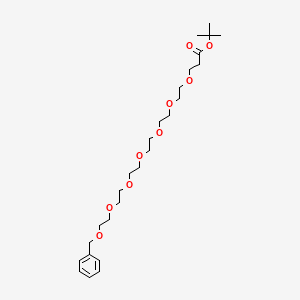
![(2-{2-[2-(5-{2-Oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)ethoxy]ethoxy}ethoxy)acetic acid](/img/structure/B11928906.png)
![4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid](/img/structure/B11928924.png)
